molecular formula C16H26ClNO B10859604 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride

Cat. No.: B10859604
M. Wt: 283.83 g/mol
InChI Key: GUSQVRBQQVKTMO-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials such as 1,3-dimethyl-4-propylpiperidine.

    Substitution Reactions: The phenol group is introduced through substitution reactions, often using phenol derivatives under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Purification Techniques: Such as crystallization and chromatography to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The piperidine ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions are common due to the activated phenol ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

    Quinones: From oxidation of the phenol group.

    Reduced Piperidine Derivatives: From reduction reactions.

    Substituted Phenols: From electrophilic aromatic substitution reactions.

Scientific Research Applications

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity and signaling pathways.

    Inhibiting Enzymes: Affecting enzyme activity and metabolic processes.

    Altering Cellular Functions: Through interactions with cellular components and pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Such as 1,3-dimethyl-4-propylpiperidine and other substituted piperidines.

    Phenol Derivatives: Compounds with similar phenol groups but different substituents on the piperidine ring.

Uniqueness

3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a phenol group makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H26ClNO

Molecular Weight

283.83 g/mol

IUPAC Name

3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride

InChI

InChI=1S/C16H25NO.ClH/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14;/h5-7,11,13,18H,4,8-10,12H2,1-3H3;1H

InChI Key

GUSQVRBQQVKTMO-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O.Cl

Origin of Product

United States

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